2-[(4-fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorophenyl group, a thioether linkage, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Thioether: The reaction between 4-fluorothiophenol and an appropriate electrophile, such as an alkyl halide, under basic conditions to form the fluorophenyl thioether.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable amine and a halogenated precursor.
Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the azetidine derivative under conditions that promote the formation of the desired ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the para position relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and pyrimidinyl groups are believed to play a crucial role in binding to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- 2-((4-Methylphenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- 2-((4-Bromophenyl)thio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c16-11-2-4-13(5-3-11)22-10-14(21)20-8-12(9-20)19-15-17-6-1-7-18-15/h1-7,12H,8-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWKIZYACKDLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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